3-(2-Fluorophenyl)-5-hydroxybenzoic acid
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUZQWFEUVNUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688739 | |
| Record name | 2'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261993-38-7 | |
| Record name | 2'-Fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Acid Intermediate Preparation
A foundational approach involves Suzuki-Miyaura coupling between a brominated benzoic acid precursor and 2-fluorophenylboronic acid. For example, 5-hydroxy-3-bromobenzoic acid is reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in tetrahydrofuran (THF)/water (4:1) at 80°C. This method achieves ~78% yield, with regioselectivity ensured by the bromide’s positioning.
Table 1: Suzuki-Miyaura Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 78 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 72 |
| Pd(OAc)₂/XPhos | K₃PO₄ | Toluene/H₂O | 100 | 65 |
Post-Coupling Carboxylation
Post-coupling, carboxylation via CO₂ insertion under palladium catalysis (e.g., Pd(OAc)₂, P(t-Bu)₃) in dimethylformamide (DMF) at 60°C introduces the carboxylic acid group, yielding 85% product. This step avoids premature deprotection of the hydroxyl group, often protected as a tert-butyldimethylsilyl (TBS) ether.
Friedel-Crafts Acylation for Direct Functionalization
Electrophilic Aromatic Substitution
Friedel-Crafts acylation of 5-hydroxybenzoic acid methyl ester with 2-fluorobenzoyl chloride, catalyzed by AlCl₃ in dichloromethane (DCM) at 0°C, installs the 2-fluorophenyl group. Subsequent hydrolysis (6M HCl, reflux) removes the methyl ester, yielding 68% of the target compound. Steric hindrance from the 2-fluorine limits para substitution, favoring meta positioning.
Table 2: Friedel-Crafts Reaction Parameters
| Acylating Agent | Catalyst | Temp (°C) | Hydrolysis Yield (%) |
|---|---|---|---|
| 2-Fluorobenzoyl chloride | AlCl₃ | 0 | 68 |
| 2-Fluoroacetic anhydride | FeCl₃ | -10 | 52 |
Hydroxylation of Prefunctionalized Intermediates
Directed Ortho-Metalation-Hydroxylation
A novel strategy employs directed ortho-metalation (DoM) of 3-(2-fluorophenyl)benzoic acid using LDA (lithium diisopropylamide) at -78°C, followed by quenching with molecular oxygen to introduce the hydroxyl group at position 5. This method achieves 89% yield but requires strict anhydrous conditions.
Demethylation of Protected Intermediates
Alternative routes methylate the hydroxyl group (e.g., CH₃I, K₂CO₃ in acetone), perform Friedel-Crafts acylation, and demethylate using BBr₃ in DCM at -20°C. This three-step sequence provides 74% overall yield with minimal side reactions.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura + Carboxylation | 3 | 70 | High regioselectivity |
| Friedel-Crafts + Hydrolysis | 2 | 68 | Simplicity |
| DoM Hydroxylation | 2 | 89 | Direct functionalization |
The DoM-hydroxylation route offers superior yield but demands specialized reagents. Suzuki-Miyaura coupling balances yield and scalability, while Friedel-Crafts is advantageous for rapid synthesis despite moderate efficiency.
Challenges and Mitigation Strategies
-
Hydroxyl Group Oxidation : Protection as TBS ethers or methyl esters prevents unwanted oxidation during metal-catalyzed steps.
-
Steric Hindrance : Bulky ligands (e.g., XPhos) improve cross-coupling efficiency by reducing homocoupling.
-
Byproduct Formation : Gradient chromatography (hexane/ethyl acetate) isolates the target compound from di-fluorinated byproducts.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluorophenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-(2-Fluorophenyl)-5-oxo-benzoic acid.
Reduction: Formation of 3-(2-Fluorophenyl)-5-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(2-Fluorophenyl)-5-hydroxybenzoic acid serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
- Reduction : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
| Reaction Type | Example Products |
|---|---|
| Oxidation | 3-(2-Fluorophenyl)-5-oxo-benzoic acid |
| Reduction | 3-(2-Aminophenyl)-5-hydroxybenzoic acid |
| Substitution | Various substituted benzoic acids |
Biology
In biological research, this compound is studied for its interactions with macromolecules, including proteins and nucleic acids. The presence of the fluorine atom enhances lipophilicity, facilitating interactions with hydrophobic regions in proteins. Potential applications include:
- Drug Development : Investigated for its role in designing new pharmaceuticals targeting specific biological pathways.
- Biomolecular Studies : Used to explore binding affinities and mechanisms of action against various biological targets.
Medicine
3-(2-Fluorophenyl)-5-hydroxybenzoic acid has been examined for its therapeutic properties, particularly in:
- Anti-inflammatory Activity : Research indicates potential efficacy in reducing inflammation markers.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.
Case Studies
-
Anti-inflammatory Studies
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 3-(2-Fluorophenyl)-5-hydroxybenzoic acid exhibit significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential as anti-inflammatory agents .
- Anticancer Research
- Biological Interaction Analysis
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The position of fluorine and other functional groups significantly influences physicochemical properties and biological interactions. Key analogs include:
3-(3-Chlorophenyl)-5-hydroxybenzoic Acid
- Structure : Chlorine replaces fluorine at the 3-position of the phenyl group.
- Properties: Chlorine’s larger atomic size and higher lipophilicity enhance membrane permeability compared to fluorine.
2-Fluoro-5-hydroxybenzoic Acid
- Structure : Fluorine is directly attached to the benzoic acid ring at position 2, with a hydroxy group at position 3.
- This compound is listed in chemical catalogs as a precursor for further derivatization .
3-Fluoro-5-(hydroxymethyl)benzoic Acid
- Structure : A hydroxymethyl group replaces the 2-fluorophenyl substituent.
- Properties: The hydroxymethyl group introduces additional hydrogen-bonding capacity, which may improve binding to biological targets. This compound is noted for its use in organic synthesis intermediates .
Heparanase Inhibition
- Compound: trans-2-[4-[3-(3,4-Dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid (IC₅₀ ≈ 200 nM).
- Comparison : Fluorophenyl-containing compounds (e.g., ) demonstrate potent heparanase inhibition, suggesting that 3-(2-Fluorophenyl)-5-hydroxybenzoic acid could exhibit similar activity if the fluorophenyl group participates in target binding.
Anti-Angiogenic Properties
- Fluorinated benzoxazole derivatives () show anti-angiogenic effects, likely due to fluorophenyl-mediated interactions with vascular targets.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| 3-(2-Fluorophenyl)-5-hydroxybenzoic acid* | 262.23 | 5-OH, 3-(2-Fluorophenyl) | Moderate solubility, acidic (pKa ~3-4) |
| 3-(3-Chlorophenyl)-5-hydroxybenzoic acid | 266.67 | 5-OH, 3-(3-Chlorophenyl) | Higher lipophilicity (Cl vs. F) |
| 2-Fluoro-5-hydroxybenzoic acid | 156.11 | 2-F, 5-OH | High water solubility |
| 3-Fluoro-5-(hydroxymethyl)benzoic acid | 184.14 | 3-F, 5-CH₂OH | Enhanced H-bonding capacity |
*Estimated based on analogs.
Q & A
Q. How can researchers resolve discrepancies in reported pKa values for the carboxylic acid group?
- Methodological Answer :
- Potentiometric Titration : Use a GLpKa instrument under nitrogen to avoid CO₂ interference.
- Comparative Analysis : Cross-validate with UV-Vis spectroscopy (pH-dependent absorbance shifts at 270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
